molecular formula C14H12N6 B2498120 6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile CAS No. 303144-64-1

6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile

Cat. No.: B2498120
CAS No.: 303144-64-1
M. Wt: 264.292
InChI Key: VSEHXOIVAKSMIV-XQRVVYSFSA-N
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Description

6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile is a complex heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.

Properties

IUPAC Name

10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c1-19(2)6-4-12-11-9-17-14-10(7-15)8-18-20(14)13(11)3-5-16-12/h3-6,8-9H,1-2H3/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEHXOIVAKSMIV-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=NC=CC2=C1C=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\C1=NC=CC2=C1C=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile typically involves the reaction of aminoazoles with condensation products of β-diketones, β-ketoesters, or α-cyano ketones with orthoesters or dimethylformamide dimethyl acetal (DMFDMA). The reaction conditions often include the use of chloroform and methanol as solvents, with the progress and purity of the products monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino and vinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

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